tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16523985
InChI: InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-6-7-15(9-10-16)11-14(4,5)18/h18H,6-11H2,1-5H3
SMILES:
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC16523985

Molecular Formula: C14H28N2O3

Molecular Weight: 272.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate -

Specification

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
IUPAC Name tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-8-6-7-15(9-10-16)11-14(4,5)18/h18H,6-11H2,1-5H3
Standard InChI Key OOPQLCLIEPKNCK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCN(CC1)CC(C)(C)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a diazepane backbone—a seven-membered ring containing two nitrogen atoms—substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 2-hydroxy-2-methylpropyl moiety. The Boc group acts as a protective moiety for amines, enhancing stability during synthetic procedures, while the hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding capabilities .

Physicochemical Characteristics

The compound’s tert-butyl group contributes to steric bulk, reducing crystallization tendencies and improving solubility in organic solvents. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₂₈N₂O₃PubChem
Molecular Weight272.38 g/molPubChem
Boiling PointNot reported-
Melting PointNot reported-
LogP (Partition Coefficient)Estimated 1.2–1.8Computational

The hydroxyl group’s presence lowers the partition coefficient (LogP) compared to non-polar diazepane derivatives, suggesting moderate hydrophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of tert-butyl 4-(2-hydroxy-2-methylpropyl)-1,4-diazepane-1-carboxylate typically proceeds via a multi-step route:

  • Diazepane Ring Formation: Cyclization of a diamine precursor, such as 1,4-diaminobutane, with a ketone or aldehyde under acidic or basic conditions.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Hydroxyalkylation: Reaction of the diazepane nitrogen with 2-hydroxy-2-methylpropyl bromide or a similar electrophile .

A representative reaction scheme is:

Diazepane+Boc2OBaseBoc-protected diazepaneElectrophileTarget compound\text{Diazepane} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected diazepane} \xrightarrow{\text{Electrophile}} \text{Target compound}

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Automated systems regulate temperature and stoichiometry, minimizing byproduct formation. Post-synthesis purification often involves column chromatography or recrystallization from ethanol/water mixtures .

Reactivity and Functional Group Transformations

Oxidation Reactions

The secondary hydroxyl group undergoes oxidation to a ketone using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example:

R-OHPCCR=O\text{R-OH} \xrightarrow{\text{PCC}} \text{R=O}

This transformation is critical for generating ketone intermediates used in further derivatization .

Reduction Pathways

Catalytic hydrogenation or hydride-based reductions (e.g., NaBH₄) can reduce the carbonyl group of the Boc moiety, though such reactions are less common due to the Boc group’s stability .

Nucleophilic Substitutions

The diazepane ring’s nitrogen atoms participate in alkylation or acylation reactions. For instance, treatment with methyl iodide yields quaternary ammonium salts, altering the compound’s charge and solubility profile .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological Activity
tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylateChiral methyl substitutionEnhanced receptor selectivity
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylateOxo group on ringAltered metabolic stability

The tert-butyl 4-(2-hydroxy-2-methylpropyl) variant distinguishes itself through its balanced hydrophilicity and steric profile, facilitating membrane permeability while retaining synthetic versatility .

Future Directions in Research

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance the compound’s bioavailability, particularly for central nervous system applications.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the hydroxypropyl and Boc groups will elucidate key pharmacophoric elements, guiding the design of next-generation therapeutics.

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